1-(cyclopropanesulfonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane
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Description
This compound is a diazepane, which is a seven-membered heterocyclic compound with two nitrogen atoms (e.g., like in diazepam). It has a cyclopropanesulfonyl group attached at one position and a 2-methylphenylmethyl group at the fourth position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction. The cyclopropanesulfonyl group could potentially be introduced using a sulfonyl chloride in the presence of a base . The 2-methylphenylmethyl group might be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered diazepane ring. The cyclopropane ring of the cyclopropanesulfonyl group would add some strain to the molecule, and the sulfonyl group would be a site of polarity . The 2-methylphenylmethyl group is a bulky, hydrophobic group .Chemical Reactions Analysis
As a diazepane, this compound could potentially undergo reactions at the nitrogen atoms, such as protonation under acidic conditions or alkylation . The sulfonyl group could potentially be a site for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the polar sulfonyl group and the nonpolar 2-methylphenylmethyl group would give the compound both polar and nonpolar characteristics .Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto various biochemical pathways .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target sites to exert its effects .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the changes it induces in those targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its effects .
Future Directions
The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety . If it’s a chemical intermediate, future work might involve optimizing its synthesis or exploring its use in the synthesis of other compounds .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(2-methylphenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-14-5-2-3-6-15(14)13-17-9-4-10-18(12-11-17)21(19,20)16-7-8-16/h2-3,5-6,16H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBXYLICEGGHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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